molecular formula C23H33NO B4111350 N-hexyl-3-phenyl-1-adamantanecarboxamide

N-hexyl-3-phenyl-1-adamantanecarboxamide

Cat. No. B4111350
M. Wt: 339.5 g/mol
InChI Key: DDHPIIJLIXBOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hexyl-3-phenyl-1-adamantanecarboxamide (C21H31NO) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been studied for its pharmacological properties, including its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-hexyl-3-phenyl-1-adamantanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and histone deacetylase, which are involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
N-hexyl-3-phenyl-1-adamantanecarboxamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic activities. It has also been shown to improve mitochondrial function and increase the production of ATP in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-hexyl-3-phenyl-1-adamantanecarboxamide in lab experiments is its relatively low toxicity and high solubility in water and organic solvents. However, its limited availability and high cost may pose a challenge for researchers.

Future Directions

There are several potential future directions for research on N-hexyl-3-phenyl-1-adamantanecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its anti-tumor activity and its potential use in combination with chemotherapy drugs. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

N-hexyl-3-phenyl-1-adamantanecarboxamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and infectious diseases. In neurology, it has been investigated for its neuroprotective effects and its ability to improve cognitive function in animal models of Alzheimer's disease. In oncology, it has been studied for its anti-tumor activity and its potential to sensitize cancer cells to chemotherapy. In infectious diseases, it has been evaluated for its antiviral activity against influenza A virus and herpes simplex virus.

properties

IUPAC Name

N-hexyl-3-phenyladamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO/c1-2-3-4-8-11-24-21(25)23-15-18-12-19(16-23)14-22(13-18,17-23)20-9-6-5-7-10-20/h5-7,9-10,18-19H,2-4,8,11-17H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHPIIJLIXBOKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C12CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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